![molecular formula C14H8Cl2F3N B12845468 n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline CAS No. 91283-19-1](/img/structure/B12845468.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline
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Overview
Description
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine is a chemical compound characterized by the presence of dichlorobenzylidene and trifluoro-m-toluidine groups This compound is part of the Schiff base family, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and alpha,alpha,alpha-trifluoro-m-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline is a chemical compound classified as a Schiff base. It features a 2,4-dichlorobenzylidene moiety and a trifluoromethyl group attached to an aniline derivative. The compound has a molecular weight of approximately 318.1 g/mol. The IUPAC name is 1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine, which indicates its complex aromatic structure and functional groups.
Potential Applications
This compound has potential applications in various fields due to its unique properties. The biological activity of this compound has been investigated, revealing potential antimicrobial and antifungal properties, making it of interest in pharmaceutical research. Its structure allows it to interact with biological targets, potentially leading to therapeutic applications. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability. Interaction studies involving this compound indicate that this compound can form stable complexes with metal ions, which may enhance its biological effects. These interactions are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.
Several compounds share similarities with this compound due to their structural features or functional groups. Examples include 2,4-dichloroaniline, trifluoroacetanilide, and benzaldehyde derivatives. These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity. this compound stands out due to its combination of dichlorobenzylidene and trifluoromethyl groups that enhance its chemical properties and potential applications.
Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dichloroaniline | Contains dichloro groups | Lacks the trifluoromethyl moiety |
Trifluoroacetanilide | Contains trifluoro group | Different acetamido functional group |
Benzaldehyde derivatives | Similar aromatic structures | Varying substituents on benzene ring |
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can be compared with other Schiff bases and related compounds:
N-(2,4-Dichlorobenzylidene)-2,5-xylidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(2,4-Dichlorobenzylidene)-o-toluidine: Another Schiff base with distinct properties due to the position of the substituents.
N-(2,4-Dichlorobenzylidene)-m-toluidine: Closely related but with different electronic and steric effects.
These comparisons highlight the uniqueness of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine in terms of its specific substituents and the resulting properties and applications.
Biological Activity
N-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline, commonly referred to as a Schiff base, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a 2,4-dichlorobenzylidene moiety and a trifluoromethyl group, contributing to its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C15H11Cl2F3N
- Molecular Weight : Approximately 318.1 g/mol
- IUPAC Name : 1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its bioavailability and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 3-(trifluoromethyl)aniline. This reaction is usually conducted in ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography to achieve high purity levels .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity has been evaluated against various microbial strains, showing promising results:
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Staphylococcus aureus | 20-25 | 32 |
Escherichia coli | 18 | 64 |
Candida albicans | 22 | 16 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical carcinoma) | 41 ± 3 |
L1210 (Murine leukemia) | 36 ± 2 |
CEM (Human T-lymphocyte) | 29 ± 1 |
These findings indicate that this compound may possess significant potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The biological activity of this compound is believed to be linked to its ability to form stable complexes with metal ions, enhancing its interaction with biological targets. Studies have shown that Schiff bases can act as ligands in coordination chemistry, which may contribute to their biological effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
- A study on related Schiff bases indicated that modifications in substituents significantly affect their antimicrobial and anticancer activities. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance potency against various pathogens .
- Another research highlighted the importance of molecular docking studies in predicting the binding affinity of such compounds to target proteins involved in cancer progression .
Properties
CAS No. |
91283-19-1 |
---|---|
Molecular Formula |
C14H8Cl2F3N |
Molecular Weight |
318.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H8Cl2F3N/c15-11-5-4-9(13(16)7-11)8-20-12-3-1-2-10(6-12)14(17,18)19/h1-8H |
InChI Key |
AHILDFMCWZMNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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